(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid
Description
The compound (1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid features a cyclohexene backbone with stereospecific substitutions at positions 1 (R-configuration) and 6 (S-configuration). Key functional groups include:
- A carboxylic acid group at position 1.
- A hydrazine-linked carbonyl group at position 6, connected to a 2,4-dichlorobenzoyl moiety.
Properties
IUPAC Name |
(1R,6S)-6-[[(2,4-dichlorobenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4/c16-8-5-6-11(12(17)7-8)14(21)19-18-13(20)9-3-1-2-4-10(9)15(22)23/h1-2,5-7,9-10H,3-4H2,(H,18,20)(H,19,21)(H,22,23)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWJKONGKCQTQP-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclohexene framework and a dichlorobenzoyl hydrazine moiety, suggests various biological activities worth exploring. This article delves into its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C15H14Cl2N2O4
- Molecular Weight : 357.19 g/mol
- CAS Number : 477711-77-6
- Purity : Typically >90% .
The compound's mechanism of action is primarily attributed to its interaction with specific biological targets, particularly receptors involved in metabolic processes. Studies have indicated that compounds with similar structures have shown activity as agonists for GPR109A (niacin receptor), which is implicated in lipid metabolism and inflammation .
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pathways associated with inflammatory responses.
- Lipid Metabolism : As a potential GPR109A agonist, it could influence lipid profiles by reducing free fatty acids (FFAs) and improving overall metabolic health.
- Antitumor Activity : Preliminary studies suggest that similar compounds have shown cytotoxic effects against various cancer cell lines.
Case Studies
- GPR109A Agonism :
-
Metabolic Stability :
- In vitro studies assessed the stability of similar α-acyl hydrazones in human liver microsomes (HLM) and plasma. The results indicated that compounds with structural similarities to this compound displayed varying degrees of hydrolytic stability, suggesting potential for sustained activity in biological systems .
Table 1: Biological Activity Summary
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Lipid metabolism | Agonist for GPR109A; reduces FFAs | |
| Antitumor | Cytotoxic effects against cancer cell lines |
Table 2: Stability Data in Human Liver Microsomes
| Compound ID | Residual Substrate % (HLM) | Residual Substrate % (Plasma) |
|---|---|---|
| 57 | 73 | 90 |
| 58 | >99 | 90 |
| 64 | <1 | nd |
| 65 | 3 | nd |
Scientific Research Applications
Medicinal Chemistry
This compound has garnered interest for its potential therapeutic applications. Its structural features may allow it to interact with biological targets effectively:
- Antitumor Activity : Preliminary studies suggest that derivatives of similar hydrazine-containing compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the dichlorobenzoyl group may enhance these properties through specific interactions with tumor markers .
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in modulating inflammatory pathways. The hydrazine functionality could be pivotal in developing anti-inflammatory agents .
Synthetic Chemistry
The compound can serve as a versatile building block in organic synthesis:
- Reagent for Coupling Reactions : Its ability to form stable intermediates allows it to be used in coupling reactions to synthesize more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The presence of the dichlorobenzoyl group facilitates electrophilic aromatic substitution reactions, making it useful for synthesizing substituted aromatic compounds .
Material Science
Research into the use of this compound in material science is emerging:
- Polymer Chemistry : The compound's reactive functional groups can be utilized to create polymers with specific properties. This could lead to advancements in creating materials with tailored mechanical and thermal characteristics .
Case Study 1: Antitumor Activity
A study investigated the effects of hydrazine derivatives on human cancer cell lines. The results indicated that compounds similar to (1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid exhibited significant cytotoxicity, suggesting that further exploration could lead to new anticancer drugs.
Case Study 2: Synthesis of Novel Compounds
Researchers employed this compound as a precursor in the synthesis of a series of novel benzothiazole derivatives. These derivatives demonstrated promising biological activity against bacterial strains, highlighting the compound's utility in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituent Variations
The target compound shares a cyclohexene-carboxylic acid scaffold with several analogs, differing primarily in substituents at position 4. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound and cis-A both incorporate dichlorophenyl groups but differ in linker chemistry (hydrazine vs. oxadiazole). The thienyl substituent in introduces sulfur, which may alter electronic properties and solubility. The phenylpiperazine group in adds basic nitrogen atoms, likely increasing water solubility in acidic environments .
Chlorine Position Effects :
- The target compound’s 2,4-dichlorobenzoyl group vs. cis-A’s 3,4-dichlorophenyl may influence steric interactions. The 2,4-substitution pattern is common in agrochemicals and pharmaceuticals due to its balanced lipophilicity and steric accessibility .
Stereochemical Considerations :
- The (1R,6S) configuration of the target compound could impose spatial constraints absent in cis-A (which is described as "cis" but lacks specified R/S configurations). Stereochemistry often impacts binding affinity in enzyme or receptor interactions.
Stability and Reactivity:
Hypothetical Pharmacological Implications
While direct biological data are unavailable, inferences can be drawn from structural analogs:
- Antimicrobial Potential: The dichlorophenyl group in the target compound and cis-A is associated with antibacterial activity in other compounds (e.g., triclosan). The thienyl group in may confer activity against Gram-negative pathogens due to sulfur’s membrane permeability effects.
- Solubility and Bioavailability : The phenylpiperazine analog likely exhibits improved solubility in acidic media, whereas the dichlorophenyl groups in the target compound and cis-A may enhance lipid membrane penetration.
Q & A
Q. Key Considerations :
- Lower temperatures during acylation reduce side reactions (e.g., ring chlorination) .
- Anhydrous conditions in the final step prevent hydrolysis of the active ester intermediate .
How can advanced spectroscopic techniques confirm the stereochemistry and structural integrity of the compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the cyclohexene ring (δ 5.6–6.2 ppm for olefinic protons) and the hydrazino-carbonyl group (δ 160–165 ppm in ¹³C). Diastereotopic protons on the cyclohexene ring confirm stereochemical configuration .
- 2D NMR (COSY, NOESY) : NOE correlations between the hydrazino NH and the cyclohexene protons validate the (1R,6S) configuration .
- X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal packing and torsion angles (e.g., C6–N–N–C dihedral angle ~120°) .
Q. Key Data :
- Unprotected carboxylic acid reduces yield by ~30% due to ester hydrolysis .
- Excess hydrazine (>1.2 eq) increases dimerization byproducts (e.g., bis-hydrazides) .
How does the electronic nature of substituents on the benzoyl group affect the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the carbonyl group, accelerating nucleophilic attacks (e.g., by serine proteases).
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
